(4-Bromo-2-fluoro-5-methylphenyl)methanol is an organic compound characterized by a bromine atom, a fluorine atom, and a methyl group attached to a phenolic structure. Its systematic name is (4-bromo-2-fluoro-5-methylphenyl)methanol, and it is identified by the Chemical Abstracts Service number 188582-62-9. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features.
The compound falls under the category of aromatic alcohols due to the presence of a hydroxymethyl group (-CH₂OH) attached to a benzene ring. The molecular formula is , with a molecular weight of approximately 205.024 g/mol . It is classified as a halogenated aromatic compound, which often exhibits distinct chemical reactivity owing to the presence of halogen substituents.
The synthesis of (4-bromo-2-fluoro-5-methylphenyl)methanol can be accomplished through several methods, primarily involving halogenation and subsequent functionalization of aromatic compounds. A common synthetic route involves:
The molecular structure of (4-bromo-2-fluoro-5-methylphenyl)methanol features:
The InChI representation is InChI=1S/C7H6BrFO/c1-5-2-6(8)7(9)3-4(5)10/h2-3,10H,1H3
, providing a detailed description of its structure .
Property | Value |
---|---|
Molecular Weight | 205.024 g/mol |
Density | 1.7 ± 0.1 g/cm³ |
Boiling Point | 262.4 ± 25 °C |
Melting Point | 31-35 °C |
Flash Point | 112.5 ± 23 °C |
These properties indicate that (4-bromo-2-fluoro-5-methylphenyl)methanol is a stable compound under standard laboratory conditions .
(4-Bromo-2-fluoro-5-methylphenyl)methanol can participate in various chemical reactions:
The mechanism of action for (4-bromo-2-fluoro-5-methylphenyl)methanol primarily involves its behavior as a nucleophile or electrophile in chemical reactions:
These mechanisms are crucial for understanding its reactivity in synthetic organic chemistry.
The physical properties of (4-bromo-2-fluoro-5-methylphenyl)methanol include:
The chemical properties are influenced by the presence of halogen substituents which can affect reactivity patterns:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development.
(4-Bromo-2-fluoro-5-methylphenyl)methanol has potential applications in:
This compound exemplifies the versatility of halogenated aromatic compounds in both academic research and industrial applications.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0